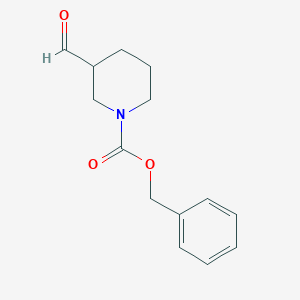

Benzyl 3-formylpiperidine-1-carboxylate

Descripción general

Descripción

Benzyl 3-formylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H17NO3. It is a specialty product often used in proteomics research applications . This compound features a piperidine ring substituted with a benzyl group, a formyl group, and a carboxylate ester.

Métodos De Preparación

The preparation of Benzyl 3-formylpiperidine-1-carboxylate typically involves the reaction of piperidine with benzyl chloroformate under alkaline conditions . The specific steps include:

- Reacting piperidine with benzyl chloroformate to generate N-(benzyloxycarbonyl)-3-piperidinemethyl chloride.

- Hydrolyzing the intermediate to obtain this compound.

Análisis De Reacciones Químicas

Benzyl 3-formylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Organic Synthesis

Benzyl 3-formylpiperidine-1-carboxylate serves as an important building block in the synthesis of various organic compounds. It can participate in reactions such as aldol condensation and reductive amination, allowing for the creation of more complex molecules. This property is particularly useful in developing new piperidine derivatives, which are crucial in drug design and development.

Medicinal Chemistry

The compound has been investigated for its potential as a precursor in synthesizing biologically active compounds, including enzyme inhibitors and receptor modulators. Its structural properties allow it to interact with specific biological targets, which may lead to therapeutic applications in areas such as neurology and cardiology . Notably, research has highlighted its role in the development of reversible monoacylglycerol lipase (MAGL) inhibitors, which are promising candidates for treating various conditions related to the endocannabinoid system .

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme mechanisms and protein interactions. Its ability to modulate biological pathways makes it a valuable tool for researchers studying metabolic processes and enzyme kinetics .

Material Science

The compound can also be incorporated into polymer formulations to enhance mechanical properties and thermal stability. This application is particularly relevant in industries focused on developing advanced materials for various applications .

Case Studies and Experimental Findings

Several studies have documented the effectiveness of this compound in various experimental settings:

- MAGL Inhibitors : A study demonstrated that derivatives of this compound exhibited potent inhibition of MAGL, with some compounds showing low nanomolar activity. These findings suggest potential therapeutic applications for pain management and neuroprotection .

- Biological Activity : Research has shown that this compound can act as a precursor for synthesizing compounds that inhibit specific enzymes involved in cancer progression, indicating its potential as an anticancer agent .

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Useful in creating diverse piperidine derivatives |

| Medicinal Chemistry | Precursor for biologically active compounds | Potential therapeutic applications in neurology |

| Biochemical Research | Study of enzyme mechanisms and protein interactions | Valuable for exploring metabolic pathways |

| Material Science | Enhances mechanical properties of polymers | Improved stability in industrial applications |

Mecanismo De Acción

The mechanism of action of Benzyl 3-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Benzyl 3-formylpiperidine-1-carboxylate can be compared with similar compounds such as:

Benzyl 4-formylpiperidine-1-carboxylate: Similar structure but with the formyl group at the 4-position.

4-Benzylpiperidine: Lacks the formyl and carboxylate groups, primarily used as a research chemical.

Benzylpiperazine: Contains a piperazine ring instead of a piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

Benzyl 3-formylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a formyl group. Its molecular formula is with a molecular weight of approximately 233.26 g/mol. The presence of both the aldehyde and carboxylate functional groups contributes to its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Enzyme Inhibition : It has been identified as a selective inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can potentially affect the pharmacokinetics of co-administered drugs, highlighting the need for further investigation into drug-drug interactions.

- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biological targets:

- Enzyme Interactions : The compound's ability to inhibit cytochrome P450 enzymes suggests that it may modulate metabolic pathways significantly.

- Receptor Binding : Its structural features may allow it to bind to specific receptors involved in neurotransmission or inflammation, although detailed studies are required to elucidate these pathways fully .

Synthesis

This compound can be synthesized through several methods:

- Starting Materials : The synthesis often begins with commercially available 3-(hydroxymethyl)piperidine.

- Reagents Used : Common reagents include pyridinium chlorochromate for oxidation reactions and various protecting groups for functionalization steps .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, various concentrations were tested against standard bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound in antibiotic development.

Future Directions

Further research is essential to fully understand the pharmacological profile of this compound. Key areas for future study include:

- In Vivo Studies : Conducting animal studies to evaluate the safety and efficacy of this compound in therapeutic contexts.

- Mechanistic Studies : Investigating the specific biochemical pathways affected by this compound to clarify its role in enzyme inhibition and receptor interactions.

- Derivatives Exploration : Synthesizing and testing derivatives to enhance biological activity or reduce toxicity.

Propiedades

IUPAC Name |

benzyl 3-formylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,10,13H,4,7-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGTVOXHDCVOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432552 | |

| Record name | Benzyl 3-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201478-72-0 | |

| Record name | Benzyl 3-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.